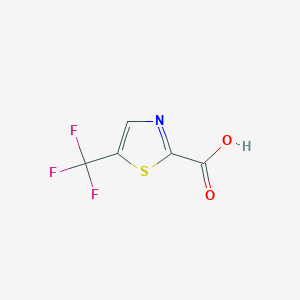
5-(Trifluoromethyl)thiazole-2-carboxylic acid
Overview
Description
5-(Trifluoromethyl)thiazole-2-carboxylic acid is a chemical compound with the linear formula C5H2F3NO2S . It belongs to the class of organic medicinal compounds known as thiazoles . Thiazoles are significant in the field of pharmaceuticals and agrochemicals due to their diverse range of biological effects .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in many studies . For instance, 2-aminothiazole-4-carboxylate Schiff bases have been synthesized and characterized by FTIR and NMR . The synthesis process involves various reactions, including condensation reactions between formic acid and ethyl ester to form anhydrides, which then undergo condensation with amines to yield the target product .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole derivatives, including this compound, have been found to exhibit a wide range of chemical reactions. For instance, 2-sulfur substituted thiazole carboxanilides have been synthesized via the reaction between 2-sulfur substituted thiazole carboxylic acid chlorides and substituted aniline .Physical And Chemical Properties Analysis
This compound has a molecular weight of 197.14 . It has a boiling point of 224.6°C at 760 mmHg . The compound is solid in physical form .Scientific Research Applications
Synthesis and Biological Activities
- Novel Compound Synthesis: Research has demonstrated the synthesis of novel thiazole compounds containing ether structures, revealing significant anti-bacterial activities. One particular study synthesized five novel thiazole compounds exhibiting fungicidal activities, notably against Gibberella saubinetii and Pellicularia sasakii, showcasing the potential of 5-(Trifluoromethyl)thiazole-2-carboxylic acid derivatives in agricultural applications (Qiu Li-ga, 2015).
- Anticancer Activity: Another area of interest is the evaluation of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives for their anticancer activity against various cell lines, highlighting the potential therapeutic applications of compounds derived from this compound (Wen-Xi Cai et al., 2016).
Material Science and Chemistry
- Material Synthesis: Research into the synthesis of carbon dots with high fluorescence quantum yield has identified organic fluorophores derived from thiazole carboxylic acids as the main ingredients, indicating the importance of thiazole derivatives in nanotechnology and materials science (Lei Shi et al., 2016).
- Chemical Reactions and Transformations: Studies have also explored the reactions of 4-(trifluoromethyl)thiazole dianion with various electrophiles, contributing to the understanding of its chemical behavior and potential in synthetic chemistry (M. S. South & Karey Alan Van Sant, 1991).
Mechanism of Action
While the specific mechanism of action for 5-(Trifluoromethyl)thiazole-2-carboxylic acid is not explicitly stated in the sources, thiazole derivatives are known to exhibit a wide range of biological activities. They have been used as starting materials for the synthesis of diverse heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Safety and Hazards
Future Directions
Thiazole derivatives, including 5-(Trifluoromethyl)thiazole-2-carboxylic acid, have been the focus of numerous studies due to their diverse biological activities . Future research could focus on further exploring the therapeutic potential of these compounds, as well as developing new synthesis methods and investigating their mechanisms of action.
Biochemical Analysis
Biochemical Properties
5-(Trifluoromethyl)thiazole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, the thiazole ring in this compound can participate in donor-acceptor interactions and nucleophilic reactions, making it a versatile moiety in biochemical pathways . The compound’s trifluoromethyl group enhances its lipophilicity, which can influence its binding affinity to certain enzymes and receptors. Studies have shown that molecules containing thiazole rings, such as this compound, can modulate the activity of various enzymes, including topoisomerases and kinases .
Cellular Effects
This compound has been observed to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, potentially affecting processes such as cell proliferation, apoptosis, and differentiation . Additionally, this compound may impact gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiazole ring’s aromaticity allows it to engage in π-π stacking interactions with aromatic amino acids in protein active sites . The trifluoromethyl group can enhance the compound’s binding affinity by increasing hydrophobic interactions. These interactions can lead to the inhibition or activation of target enzymes, thereby modulating biochemical pathways . Furthermore, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes without causing significant toxicity . At higher doses, this compound may induce toxic or adverse effects, including cellular damage, oxidative stress, and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the body. The compound’s thiazole ring can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites . These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity, conferred by the trifluoromethyl group, facilitates its diffusion across cell membranes . Additionally, this compound may interact with specific transporters and binding proteins that mediate its cellular uptake and distribution . These interactions can affect the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . These localization patterns can influence the compound’s activity and function, as well as its interactions with other biomolecules .
properties
IUPAC Name |
5-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO2S/c6-5(7,8)2-1-9-3(12-2)4(10)11/h1H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIWYCUGQVJEFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




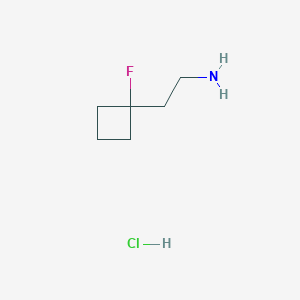
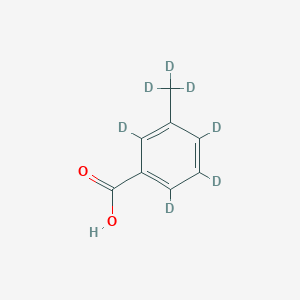
![[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide](/img/structure/B1459296.png)
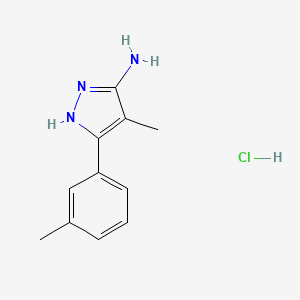
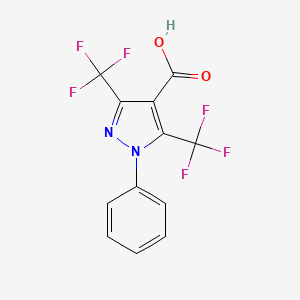
![3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1459300.png)

![5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid](/img/structure/B1459303.png)
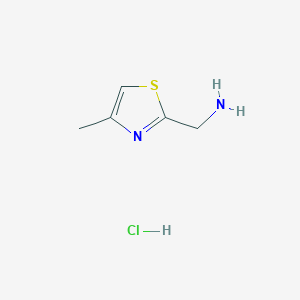
![(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid](/img/structure/B1459306.png)
![2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride](/img/structure/B1459307.png)
![1-{2-[(4-Methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B1459308.png)
